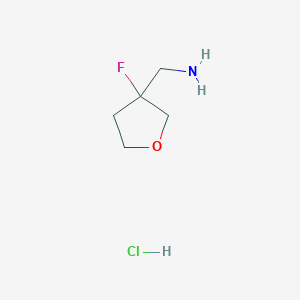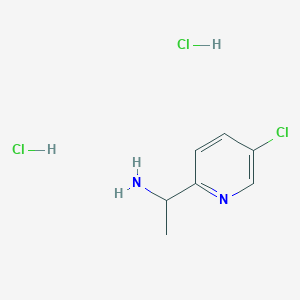
1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride
Vue d'ensemble
Description
“1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C7H9ClN2. It is also known by its CAS number 937399-51-4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C7H9ClN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H . This indicates that the molecule consists of a pyridine ring with a chlorine atom at the 5th position and an ethanamine group attached to the 2nd position. The compound also includes two hydrochloric acid molecules, as indicated by the dihydrochloride in its name. Physical And Chemical Properties Analysis
The molecular weight of “1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride” is 229.5 g/mol . Other physical and chemical properties such as density, boiling point, and melting point were not available in the retrieved data.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- Selective Amination of Polyhalopyridines : A study demonstrated the use of a palladium-Xantphos complex in the selective amination of 5-bromo-2-chloropyridine, yielding 5-amino-2-chloropyridine with high chemoselectivity and isolated yield. This process exemplifies the compound's application in synthesizing aminated pyridines, important intermediates in pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).
- Crystal Structure Characterization : Research on the crystal structure of a related secondary amine, derived from a stepwise reduction of an imine, highlighted its structural characterization using various spectroscopic techniques. Such studies are crucial for understanding molecular interactions and designing new compounds with tailored properties (Adeleke & Omondi, 2022).
Molecular Structure and Interactions
- Hydrogen-Bonded Networks : The study of hydrogen-bonded networks in related pyridine compounds, such as 3-chloropyridin-2-amine, reveals insights into molecular self-assembly and crystal engineering. These findings have implications for designing materials with specific properties (Perpétuo & Janczak, 2010).
- Spectral Characterization and Crystal Structure : Another study focused on the spectral characterization and crystal structure determination of a compound structurally similar to 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride, underscoring the importance of structural analysis in understanding compound properties and reactivity (Tavman & Sayil, 2013).
Material Science and Electro-Optics
- Electrooptic Film Fabrication : Research on dibranched, heterocyclic "push-pull" chromophores related to pyridine-based compounds explores their application in electrooptic film fabrication. These studies are vital for advancing materials used in optical and electronic devices (Facchetti et al., 2006).
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXJVLOGPBMATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



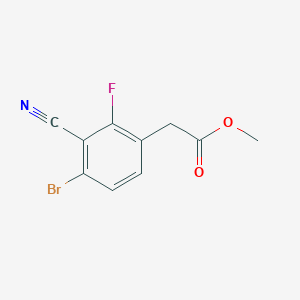
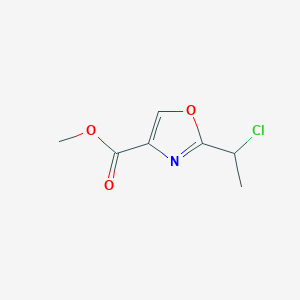
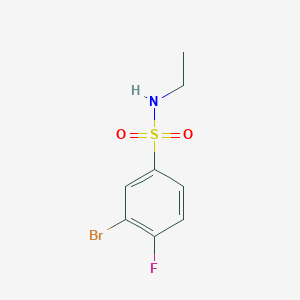


![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)
![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)
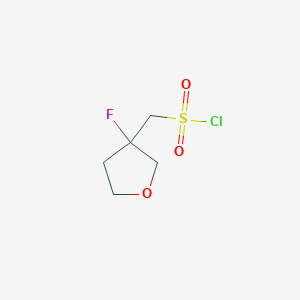
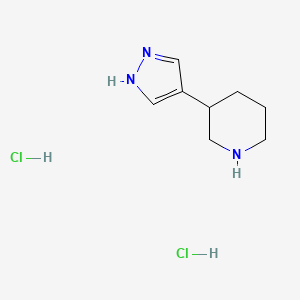
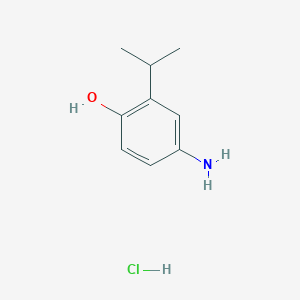
![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)
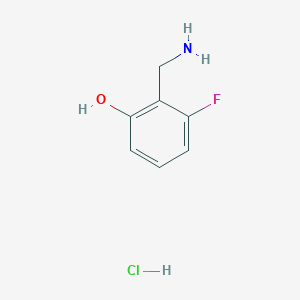
![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)
